molecular formula C12H9FN2O B11978474 2-fluoro-N-(pyridin-2-yl)benzamide

2-fluoro-N-(pyridin-2-yl)benzamide

Cat. No.: B11978474
M. Wt: 216.21 g/mol
InChI Key: IJJJNANXLBDKDV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 2-position of the benzamide ring and a pyridin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, Fe2Ni-BDC (iron-nickel-benzenedicarboxylate) can catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene to form this compound. This reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in a high yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable catalytic processes and continuous flow reactors could potentially be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Fluoro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-2-yl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorine atom and the pyridine ring can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

2-fluoro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H9FN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16)

InChI Key

IJJJNANXLBDKDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)F

Origin of Product

United States

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